LEAD OLEATE

Description

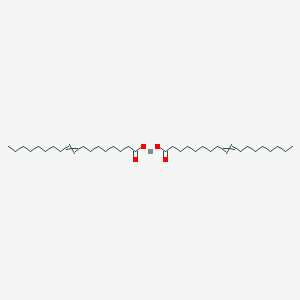

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1120-46-3 |

|---|---|

Molecular Formula |

C36H66O4Pb |

Molecular Weight |

770 g/mol |

IUPAC Name |

lead(2+);octadec-9-enoate |

InChI |

InChI=1S/2C18H34O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |

InChI Key |

OGWDBCXXWRKGJC-UHFFFAOYSA-L |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pb+2] |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Pb+2] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pb+2] |

Other CAS No. |

1120-46-3 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lead Oleate: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead oleate (B1233923), the lead salt of oleic acid, is a metal-organic compound with diverse applications, ranging from its historical use as a drying agent in varnishes to its contemporary role as a critical precursor in the synthesis of advanced nanomaterials. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of lead oleate. Furthermore, it delves into the potential biological implications of this compound by examining the distinct signaling pathways modulated by its constituent components, lead and oleic acid. While direct studies on the biological effects of this compound are limited, this guide offers a foundational understanding for researchers in materials science and drug development by extrapolating from the known activities of its dissociated ions.

Chemical Structure and Identification

This compound is a metal soap consisting of a central lead(II) cation (Pb²⁺) ionically bonded to two oleate anions. The oleate anion is the carboxylate form of oleic acid, a monounsaturated omega-9 fatty acid.

-

Chemical Formula : C₃₆H₆₆O₄Pb

-

IUPAC Name : lead(2+);bis((Z)-octadec-9-enoate)

-

CAS Number : 1120-46-3

Below is a 2D representation of the chemical structure of this compound.

Chemical structure of lead(II) oleate.

Physicochemical Properties

This compound is a waxy, granular solid. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | ~770 g/mol [1][2] |

| Appearance | Granular, wax-like mass |

| Melting Point | 80 °C |

| Boiling Point | 360 °C at 760 mmHg |

| Density | 1.25 g/cm³ |

| Solubility | Insoluble in water; Soluble in ethanol, benzene, ether, and turpentine.[3][4] |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: Reaction of Sodium Oleate with Lead Nitrate (B79036)

This method involves a precipitation reaction between aqueous solutions of sodium oleate and lead nitrate.

-

Materials : Sodium oleate, Lead(II) nitrate, deionized water.

-

Procedure :

-

Dissolve lead(II) nitrate in deionized water and filter the solution.

-

In a separate vessel, prepare an aqueous solution of sodium oleate.

-

Slowly add the sodium oleate solution to the lead(II) nitrate solution with constant stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for a specified period to ensure complete reaction.

-

Collect the precipitate by filtration (e.g., using a Buchner funnel).

-

Wash the precipitate with deionized water to remove any unreacted salts.

-

Dry the purified this compound in an oven at a controlled temperature (e.g., 80-90°C).

-

Method 2: Reaction of Lead(II) Oxide with Oleic Acid

This method is often used for the in situ preparation of this compound for nanomaterial synthesis.

-

Materials : Lead(II) oxide (PbO), Oleic acid (technical grade, 90%), 1-octadecene (B91540) (ODE).

-

Procedure :

-

Combine PbO, oleic acid, and ODE in a three-neck flask equipped with a condenser and a thermocouple.

-

Heat the mixture under vacuum with stirring to a specific temperature (e.g., 120°C) to remove water and other volatile impurities.

-

Switch to an inert atmosphere (e.g., nitrogen or argon).

-

Continue heating until the solution becomes clear and colorless, indicating the formation of this compound.

-

The resulting this compound solution can be used directly for subsequent reactions or cooled to isolate the solid product.

-

Workflow for the synthesis of this compound.

Characterization Techniques

The synthesized this compound can be characterized using various analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy : To confirm the formation of the carboxylate salt by observing the characteristic symmetric and asymmetric stretching vibrations of the COO⁻ group and the disappearance of the C=O stretch of the carboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can be used to verify the structure of the oleate ligand and to check for the absence of free oleic acid.

-

Thermogravimetric Analysis (TGA) : To determine the thermal stability of the compound and to identify decomposition temperatures.

-

X-ray Diffraction (XRD) : To analyze the crystalline structure of the solid this compound.

Applications

This compound has several industrial and research applications:

-

Drier in Varnishes and Paints : It acts as a siccative, accelerating the oxidative polymerization of drying oils.

-

Extreme Pressure Lubricant : Used as an additive in lubricating oils to prevent seizure under high-pressure conditions.

-

Precursor for Nanomaterial Synthesis : It is a key precursor in the synthesis of lead-based nanocrystals, such as lead sulfide (B99878) (PbS) and lead selenide (B1212193) (PbSe) quantum dots, which have applications in photovoltaics, photodetectors, and bio-imaging.

Biological Significance and Signaling Pathways

There is a notable lack of direct research on the specific biological effects and signaling pathways modulated by the this compound molecule as a whole. However, in biological systems, it is likely to dissociate into lead(II) ions (Pb²⁺) and oleate anions. Therefore, its biological impact can be inferred from the well-documented effects of these individual components.

Biological Effects of Lead (Pb²⁺)

Lead is a well-known toxic heavy metal that can disrupt numerous cellular processes.[1][5]

-

Interference with Calcium Signaling : Lead can mimic calcium ions (Ca²⁺) and interfere with calcium-dependent signaling pathways. This can disrupt neurotransmitter release, protein kinase C activation, and other critical cellular functions.

-

Induction of Oxidative Stress : Lead can promote the generation of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[6][7] It can also deplete the cell's antioxidant defenses, such as glutathione.

-

Inhibition of Heme Synthesis : Lead inhibits several key enzymes in the heme synthesis pathway, notably δ-aminolevulinic acid dehydratase (ALAD), which can lead to anemia.

Biological Effects of Oleate

Oleic acid and its anion, oleate, are not inert molecules and have been shown to modulate various signaling pathways, particularly in the context of cancer and metabolic diseases.

-

Modulation of Proliferation and Apoptosis : Oleate has been shown to promote the proliferation and reduce apoptosis of certain cancer cells.

-

Activation of Signaling Cascades : Studies have indicated that oleate can activate several key signaling pathways, including:

-

Phosphatidylinositol 3-kinase (PI3K)/Akt pathway : Involved in cell growth, proliferation, and survival.

-

Mitogen-activated protein kinase (MAPK) pathway : Plays a crucial role in regulating cell proliferation, differentiation, and stress responses.[4]

-

Insulin and Hypoxia signaling pathways : Oleate can influence gene expression controlled by these pathways.[4]

-

Phospholipase D (PLD)/Cdc42 pathway : Implicated in cell migration and cytoskeletal rearrangement in some cancer models.[3]

-

Potential signaling pathways affected by lead and oleate.

Conclusion

This compound is a compound with significant industrial and research utility, particularly as a precursor for high-quality nanomaterials. While its physicochemical properties and synthesis are well-characterized, its biological effects are not directly studied. For professionals in drug development and toxicology, it is crucial to consider the potential for this compound to dissociate into its constituent ions, each with distinct and potent biological activities. The known toxic effects of lead and the signaling-modulatory properties of oleate suggest that this compound should be handled with appropriate safety precautions and that its biological impact is likely to be complex. Further research is warranted to elucidate the specific cellular and molecular responses to this compound as a single entity, particularly in the context of its use in nanomaterials that may have biomedical applications.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Oleate Promotes Triple-Negative Breast Cancer Cell Migration by Enhancing Filopodia Formation through a PLD/Cdc42-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oleate regulates genes controlled by signaling pathways of mitogen-activated protein kinase, insulin, and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Analysis of lead toxicity in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of lead toxicity [biotechnologia-journal.org]

- 7. aacrjournals.org [aacrjournals.org]

A Comprehensive Technical Guide to the Synthesis of Lead(II) Oleate from Lead(II) Oxide and Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of lead(II) oleate (B1233923) from the reaction of lead(II) oxide (PbO) and oleic acid. Lead(II) oleate is a critical precursor in the colloidal synthesis of various lead-based nanocrystals, such as PbS quantum dots and cesium lead halide perovskites.[1][2][3] The direct reaction of the metal oxide with the fatty acid at elevated temperatures is a common and effective method for producing the metal oleate salt.[4] This document outlines the underlying chemistry, detailed experimental protocols, and key reaction parameters, presenting quantitative data in a structured format for ease of comparison and reproducibility.

Core Chemical Reaction

The synthesis of lead(II) oleate involves the reaction of a metal oxide with oleic acid at high temperatures, which generates the corresponding metal oleate and water.[4] The general reaction is as follows:

M₂Oₓ + xC₁₇H₃₃COOH → 2M(C₁₇H₃₃COO)ₓ + x/2H₂O[4]

For the specific synthesis using lead(II) oxide (PbO), the balanced chemical equation is:

PbO + 2C₁₇H₃₃COOH → Pb(C₁₇H₃₃COO)₂ + H₂O

This reaction is typically performed in a high-boiling point, non-coordinating solvent to facilitate the removal of water and ensure a homogeneous reaction mixture.

Experimental Protocols and Data

The synthesis of this compound often serves as an in-situ preparatory step for subsequent nanocrystal synthesis. The reaction conditions, particularly the stoichiometry of reactants and the choice of solvent, can be adjusted to control the properties of the final nanomaterials.[1] Below are detailed methodologies and a comparative summary of quantitative data from established protocols.

The following table summarizes quantitative data from various experimental protocols for the synthesis of this compound, primarily for its use as a precursor in nanocrystal synthesis.

| Parameter | Protocol 1 ("Standard")[1] | Protocol 2 (High Oleic Acid)[1] | Protocol 3 (High Solvent)[1] | Protocol 4 (Mixed Precursor)[5] |

| Lead(II) Oxide (PbO) | 335 mg (1.5 mmol) | 335 mg (1.5 mmol) | 335 mg (1.5 mmol) | 22 mg (0.1 mmol) |

| Oleic Acid (HOlAc) | 1.13 g (4.0 mmol) | 1.55 g (5.5 mmol) | 1.13 g (4.0 mmol) | 0.1 - 2.0 mL |

| Solvent | 5.0 mL 1-Octadecene (B91540) (ODE) | 5.0 mL 1-Octadecene (ODE) | 30 mL 1-Octadecene (ODE) | 18.4 g 1-Octadecene (ODE) |

| Molar Ratio (PbO:HOlAc) | 1 : 2.67 | 1 : 3.67 | 1 : 2.67 | Varies |

| Temperature | 95 °C | 95 °C | 95 °C | 150 °C |

| Reaction Time | 1 hour (until clear solution) | 1 hour (until clear solution) | 1 hour (until clear solution) | 20 minutes (until clear solution) |

| Atmosphere | Vacuum, then N₂ | Vacuum, then N₂ | Vacuum, then N₂ | Not specified |

| Primary Application | Synthesis of 7.4 nm PbS NCs | Synthesis of 8.5 nm PbS NCs | Synthesis of < 5.0 nm PbS NCs | Phase-selective synthesis of CsPbBr₃ NCs |

This section provides a composite, step-by-step protocol based on the "Standard" synthesis for preparing a this compound solution.[1]

Materials and Equipment:

-

Lead(II) Oxide (PbO)

-

Oleic Acid (HOlAc)

-

1-Octadecene (ODE)

-

25 mL three-necked round-bottom flask

-

Magnetic stir bar and stir plate with heating

-

Thermometer or thermocouple

-

Reflux condenser

-

Schlenk line for vacuum and inert gas (N₂ or Ar)

-

Septa

Procedure:

-

Assembly: In a 25 mL three-necked flask containing a magnetic stir bar, combine lead(II) oxide (335 mg, 1.5 mmol), oleic acid (1.13 g, 4.0 mmol), and 1-octadecene (5.0 mL).

-

Setup: Equip the flask with a thermometer in one neck and a reflux condenser connected to a Schlenk line in the center neck. Seal the third neck with a septum.

-

Degassing: Evacuate the flask under vacuum (P < 0.1 mTorr) with stirring to remove air and moisture. After thorough evacuation, switch to a flow of high-purity nitrogen (N₂).

-

Heating: Heat the mixture to 95 °C under vacuum with continuous stirring.

-

Reaction: Maintain the temperature at 95 °C for approximately 1 hour. The reaction is complete when the mixture, initially a slurry, turns into a clear, homogeneous solution of this compound.

-

Cooling & Storage: Once a clear solution is obtained, switch the atmosphere back to flowing N₂. The solution can then be cooled to the desired temperature for subsequent use (e.g., 85 °C for PbS nanocrystal injection) or stored under an inert atmosphere.[1]

Purification (for solid this compound): For applications requiring solid this compound, a general purification involves washing the crude product with hot ethanol, followed by dissolution in a nonpolar solvent like petroleum ether, and finally, drying under vacuum to remove residual solvents.[4]

Experimental Workflow and Logic

The synthesis process follows a logical sequence of steps designed to ensure an oxygen- and water-free environment, which is crucial for the preparation of high-quality precursors for nanocrystal synthesis.

Safety and Handling

Lead(II) oxide and its derivatives, including lead(II) oleate, are toxic.[6]

-

Toxicity: Lead compounds are toxic by ingestion and inhalation and are suspected carcinogens and teratogens.[6]

-

Handling: Always handle lead compounds in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Disposal: Dispose of all lead-containing waste according to institutional and local environmental regulations for heavy metal waste.

Conclusion

The synthesis of lead(II) oleate from lead(II) oxide and oleic acid is a straightforward and highly adaptable method for producing a key precursor for advanced nanomaterials.[3][4] The reaction proceeds efficiently at elevated temperatures in a non-coordinating solvent. By carefully controlling the stoichiometry of the reactants and the reaction conditions, researchers can fine-tune the properties of the resulting this compound solution to suit specific applications in nanocrystal synthesis. The detailed protocols and comparative data presented in this guide offer a solid foundation for the successful and reproducible synthesis of lead(II) oleate.

References

- 1. rsc.org [rsc.org]

- 2. nanowires.berkeley.edu [nanowires.berkeley.edu]

- 3. Rapid and facile synthesis of high-quality, oleate-capped PbS nanocrystals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. CN103012109A - Preparation method of metal oleate - Google Patents [patents.google.com]

- 5. Manipulating the formation of cesium lead bromide nanocrystals via oleic acid - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06491J [pubs.rsc.org]

- 6. cameo.mfa.org [cameo.mfa.org]

An In-depth Technical Guide to Lead Oleate (CAS Number: 1120-46-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead oleate (B1233923), with the CAS number 1120-46-3, is a lead salt of oleic acid. It is an organometallic compound that has found applications in various industrial processes, including as a drier in paints and varnishes, and in extreme pressure lubricants.[1][2] For researchers, particularly in the fields of materials science and toxicology, lead oleate serves as a precursor in the synthesis of lead-containing nanoparticles and as a compound for studying the cellular and systemic effects of organic lead compounds. This guide provides a comprehensive technical overview of its synthesis, properties, and biological interactions.

Physicochemical Properties

This compound is typically a white, waxy powder or granular mass.[1][3][4][5] Its physical state can vary depending on the lead content, being a liquid at 16% lead and a solid at 37% lead.[1] It is insoluble in water but soluble in several organic solvents such as ethanol, benzene, ether, and turpentine.[1][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1120-46-3 | [1][3][4] |

| Molecular Formula | C₃₆H₆₆O₄Pb | [4][6] |

| Molecular Weight | 770.11 g/mol | [4][6] |

| Appearance | Granular, wax-like mass; White powder or waxy solid | [3][4][5] |

| Melting Point | 80 °C | [4][5] |

| Boiling Point | 360 °C at 760 mmHg | [4] |

| Solubility | Insoluble in water; Soluble in ethanol, benzene, ether, turpentine, carbon disulfide | [1][3][4][5] |

| Relative Density | 1.25 | [4][5] |

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the reaction of a lead source with oleic acid or an oleate salt.

Reaction of Lead(II) Oxide with Oleic Acid

This method is commonly used for the in-situ preparation of this compound as a precursor for nanoparticle synthesis.

Experimental Protocol:

-

Materials: Lead(II) oxide (PbO), Oleic acid (HOlAc), 1-octadecene (B91540) (ODE).

-

Procedure:

-

Combine PbO, oleic acid, and ODE in a three-necked round-bottom flask equipped with a condenser, thermometer, and septum.

-

Evacuate the flask and refill it with an inert gas (e.g., N₂).

-

Heat the mixture with stirring to 95 °C under vacuum for 1 hour to facilitate the reaction and remove water, resulting in a clear solution of this compound in ODE.

-

The resulting this compound solution can be used directly for subsequent reactions or purified.

-

Diagram 1: Experimental Workflow for this compound Synthesis from PbO

Caption: Workflow for the synthesis of this compound from lead(II) oxide and oleic acid.

Ion Exchange Reaction

This method involves the reaction of a soluble lead salt with an alkali metal oleate.

Experimental Protocol:

-

Materials: Lead(II) nitrate (B79036) (Pb(NO₃)₂), Sodium oleate (NaC₁₈H₃₃O₂), Deionized water.

-

Procedure:

-

Prepare an aqueous solution of lead(II) nitrate and heat it to 85-90 °C in a reactor.

-

Slowly add a solution of sodium oleate to the lead nitrate solution with constant stirring, maintaining the reaction temperature.

-

A precipitate of this compound will form.

-

After the reaction is complete, centrifuge the mixture to separate the precipitate.

-

Wash the precipitate with hot water to remove any unreacted salts.

-

Dry the purified this compound at 85-90 °C.

-

Diagram 2: Experimental Workflow for this compound Synthesis via Ion Exchange

Caption: Workflow for the synthesis of this compound via an ion exchange reaction.

Analytical Characterization

The characterization of this compound is crucial to confirm its identity and purity. Key analytical techniques include:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The disappearance of the C=O stretching band of oleic acid (around 1710 cm⁻¹) and the appearance of characteristic asymmetric and symmetric carboxylate (COO⁻) stretching bands (around 1504-1487 cm⁻¹ and 1403 cm⁻¹, respectively) confirm the formation of the lead salt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the oleate backbone. In the ¹H NMR spectrum, the chemical shifts of the protons near the carboxylate group will be altered upon formation of the lead salt.

-

Elemental Analysis: This technique can be used to determine the exact percentage of lead, carbon, and hydrogen, thereby confirming the stoichiometry of the compound.

Toxicology and Biological Effects

This compound is classified as a toxic substance.[1] It is harmful if inhaled or ingested and can cause skin irritation.[1] Furthermore, it is considered a carcinogen, teratogen, and suspected mutagen.[1] The organic nature of the oleate ligand can influence its absorption and distribution in the body compared to inorganic lead salts.

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Route | Reference(s) |

| LD₅₀ | 8.0 g/kg | Guinea pig | Oral | [3] |

| Classification | Toxic by inhalation or ingestion; Carcinogen, teratogen, suspected mutagen | - | - | [1] |

Signaling Pathways Affected by Lead

The toxicity of lead compounds, including this compound, stems from the ability of the lead ion (Pb²⁺) to interfere with various cellular processes. The oleate moiety can facilitate the transport of lead across biological membranes. Key signaling pathways affected include:

-

Calcium Signaling: Pb²⁺ can mimic and compete with calcium ions (Ca²⁺), which are crucial second messengers in numerous signaling pathways.[7] This interference can disrupt neurotransmitter release, enzyme activation, and gene expression.

-

Oxidative Stress: Lead exposure can lead to the generation of reactive oxygen species (ROS), causing oxidative stress.[8] This can result in damage to cellular components such as lipids, proteins, and DNA.

-

Inhibition of δ-Aminolevulinic Acid Dehydratase (ALAD): Lead inhibits the enzyme ALAD, which is involved in the heme synthesis pathway. This leads to the accumulation of δ-aminolevulinic acid (ALA), which can itself be neurotoxic.

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. govinfo.gov [govinfo.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. [PDF] The Cellular Effect of Lead Poisoning and Its Clinical Picture | Semantic Scholar [semanticscholar.org]

- 8. Analysis of lead toxicity in human cells - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of lead(II) oleate

Lead(II) Oleate (B1233923): A Comprehensive Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the . It includes a summary of its quantitative data, detailed experimental protocols for its synthesis, and a discussion of its primary applications and associated toxicological hazards. This document is intended to serve as a comprehensive resource for professionals in research and development who are working with or exploring the uses of this organometallic compound.

Introduction

Lead(II) oleate, with the chemical formula Pb(C₁₈H₃₃O₂)₂, is a metal salt of oleic acid, commonly referred to as a "metal soap".[1] It is a lead-based organometallic compound that typically presents as a white, waxy solid.[2] Due to the long hydrocarbon chains of the oleate ligands, lead(II) oleate exhibits excellent solubility in non-polar organic solvents, a property that is critical for its applications.[3] It is most notably utilized as a precursor in the controlled synthesis of lead-containing nanomaterials, such as lead sulfide (B99878) (PbS) nanocrystals, which have applications in photovoltaics and bio-imaging.[3] It has also been historically used as a drying agent in paints and varnishes and as an additive in extreme pressure lubricating oils.[1][2] Given its lead content, the compound is highly toxic and poses significant health and environmental risks.[4][5]

Physical and Chemical Properties

Lead(II) oleate is characterized as a white, waxy powder or solid.[2] It is insoluble in water but soluble in various organic solvents, including ethanol (B145695), benzene, ether, and turpentine.[1][2] The state of lead oleate can vary, being a liquid at 16% lead content and a solid at 37% lead content.[1]

Data Summary

The key are summarized in the table below for easy reference and comparison.

| Property | Value | Citation(s) |

| Molecular Formula | C₃₆H₆₆O₄Pb | [2][4] |

| Molar Mass | 770.11 g/mol | [2][4] |

| Appearance | White powder or waxy solid | [2] |

| Melting Point | 80 °C (Note: Some sources report 45-50 °C) | [2][6] |

| Boiling Point | 360 °C at 760 mmHg | [2] |

| Relative Density | 1.25 | [2] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility (Organic) | Soluble in ethanol, benzene, ether, turpentine, carbon disulfide | [1][2] |

| Flash Point | 270.1 °C | [2] |

| Vapor Pressure | 3.7 x 10⁻⁶ mmHg at 25 °C | [2] |

| CAS Number | 1120-46-3 | [1][2][4] |

Experimental Protocols

The following sections detail common experimental methodologies for the synthesis and characterization of lead(II) oleate.

Synthesis of Lead(II) Oleate

Method 1: Salt Metathesis Reaction

This is a common and straightforward method for producing lead(II) oleate through the interaction of an aqueous lead salt solution with an alkali metal oleate.[2]

-

Materials: Lead(II) nitrate (B79036) (Pb(NO₃)₂), Sodium oleate (NaC₁₈H₃₃O₂), Deionized water, Stainless-steel lined reactor with stirring and heating capabilities, Centrifuge, Drying oven.

-

Procedure:

-

Dissolve lead(II) nitrate crystals in deionized water and filter the solution to remove any impurities.[2]

-

Transfer the lead(II) nitrate solution to a stainless-steel lined reactor and heat to 85-90 °C.[2]

-

Prepare a separate aqueous solution of sodium oleate.

-

Slowly add the sodium oleate solution dropwise to the heated lead(II) nitrate solution while maintaining constant stirring. The reaction temperature should be kept at 85-90 °C.[2]

-

A white precipitate of lead(II) oleate will form immediately upon the addition of the sodium oleate solution.

-

After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

-

Separate the lead(II) oleate precipitate from the reaction mixture via centrifugation.[2]

-

Wash the precipitate with hot water to remove any remaining nitrate salts.[2]

-

Dry the final product in an oven at 85-90 °C.[2]

-

Once dried, the product can be ground to the desired particle size.[2]

-

Method 2: Direct Reaction of Lead Oxide with Oleic Acid

This method involves the high-temperature reaction between a lead oxide and oleic acid.[7]

-

Materials: Lead(II) oxide (PbO), Oleic acid (C₁₈H₃₄O₂), Reaction vessel with heating and stirring, Hot ethanol (for washing), Petroleum ether (for dissolution), Vacuum drying oven.

-

Procedure:

-

Combine a stoichiometric ratio of lead(II) oxide and oleic acid in a suitable reaction vessel.[7]

-

Heat the mixture to a high temperature while stirring until a transparent solution is formed, indicating the completion of the reaction which produces lead(II) oleate and water.[7]

-

Allow the solution to cool. Wash the product with hot ethanol to remove any unreacted oleic acid.[7]

-

Dissolve the washed product in petroleum ether.[7]

-

Evaporate the petroleum ether and dry the resulting viscous lead(II) oleate under vacuum to obtain the pure product.[7]

-

Characterization Methods

-

Melting Point Determination: The melting point can be determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a more precise melting endotherm.

-

Solubility Testing: To determine solubility, excess lead(II) oleate is added to a known volume of a specific solvent. The mixture is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.[6] The saturated solution is then filtered, and a known volume is evaporated to dryness. The mass of the remaining solute is used to calculate the solubility in grams per 100 mL of solvent.[6]

-

Structural Analysis (FTIR): Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the formation of the salt. The spectrum should show the disappearance of the characteristic carboxylic acid O-H stretch from oleic acid and the appearance of strong carboxylate (COO⁻) stretches.

-

Purity Analysis (Elemental Analysis): The purity of the synthesized lead(II) oleate can be confirmed through elemental analysis to determine the percentage of lead, carbon, and hydrogen, which can then be compared to the theoretical values.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of lead(II) oleate and the relationship between its properties and applications.

Caption: Workflow for the synthesis of Lead(II) Oleate via salt metathesis.

Caption: Workflow for the synthesis of Lead(II) Oleate via direct reaction.

Caption: Relationship between properties and applications of Lead(II) Oleate.

Applications and Relevance

While its use has declined in many areas due to its toxicity, lead(II) oleate remains a significant compound in specific fields of research and industry.

-

Nanomaterial Synthesis: Its primary modern application is as a lead precursor in the synthesis of high-quality lead chalcogenide nanocrystals, such as PbS and PbSe.[3] Its solubility in non-polar solvents and its role as a capping agent are critical for controlling the size, shape, and colloidal stability of the resulting nanoparticles.[3] These nanomaterials are researched for use in NIR photodetectors, solar cells, and biological imaging probes.[3]

-

Industrial Uses: Historically, it has been used as a drier in oil-based paints and varnishes to accelerate the polymerization and oxidation (drying) processes.[1] It also functions as an extreme pressure additive in lubricating oils and as a water-resistant impregnating agent for fibers.[2]

Safety and Toxicology

Professionals handling lead(II) oleate must exercise extreme caution due to its high toxicity, which is primarily attributed to its lead content.[5]

-

Hazard Classification: Lead(II) oleate is classified as harmful if swallowed or inhaled.[4] It is a suspected carcinogen and mutagen and is known to be a reproductive toxin, with the potential to damage fertility or the unborn child.[4][5]

-

Target Organs: Prolonged or repeated exposure may cause damage to organs, with the most sensitive targets being the neurological, renal, and reproductive systems.[4][5] Lead encephalopathy is the most severe neurological effect.[5]

-

Exposure and Handling: Handling should occur in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, must be worn.[8] Avoid the formation of dust and aerosols.[8] Dermal absorption can occur, and this is enhanced if the skin is damaged.[5]

-

Environmental Impact: Lead compounds are significant environmental contaminants.[9] Although lead(II) oleate is sparingly soluble in water, it can release lead(2+) ions into the environment, which are toxic to aquatic life.[9] Disposal must be handled by licensed chemical destruction plants.[8]

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. Lead(II) oleate [chembk.com]

- 3. This compound | High-Purity Reagent for Research [benchchem.com]

- 4. This compound | C36H66O4Pb | CID 6435829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Solubilities of the lead salts of the higher fatty acids in ether and in petroleum ether - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. CN103012109A - Preparation method of metal oleate - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

lead oleate solubility in toluene and other organic solvents

An In-depth Technical Guide to the Solubility of Lead Oleate (B1233923) in Toluene (B28343) and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the Solubility of Lead Oleate

The solubility of this compound is primarily dictated by its molecular structure—a large, nonpolar organic component (the two oleate chains) attached to a divalent lead cation. This structure makes it readily soluble in nonpolar organic solvents, following the principle of "like dissolves like." Factors influencing its solubility include the nature of the solvent (polarity, size, and shape), temperature, and the presence of any impurities.

Qualitative Solubility Data

Multiple sources confirm the solubility of this compound in a range of nonpolar and some polar organic solvents. A summary of this qualitative information is presented in Table 1. It is consistently reported to be insoluble in water.

Table 1: Qualitative Solubility of Lead(II) Oleate in Various Solvents

| Solvent | Solvent Type | Solubility | Reference(s) |

| Toluene | Aromatic Hydrocarbon | Soluble | [1] |

| Benzene | Aromatic Hydrocarbon | Soluble | [2][3] |

| Diethyl Ether | Ether | Soluble | [2][3] |

| Ethanol | Alcohol | Soluble | [2][3] |

| Turpentine | Hydrocarbon Mixture | Soluble | [2][3] |

| Carbon Disulfide | Nonpolar | Soluble | [3] |

| Water | Polar Protic | Insoluble | [2][3] |

Note: "Soluble" indicates that the substance dissolves in the solvent, but the exact concentration is not specified in the cited literature.

Factors Influencing Solubility

The solubility of metal soaps like this compound is a complex phenomenon influenced by several factors:

-

Solvent Polarity: As a nonpolar compound, this compound is most soluble in nonpolar solvents like toluene and other aromatic hydrocarbons. The long hydrocarbon chains of the oleate ligands interact favorably with the nonpolar solvent molecules.[1]

-

Temperature: The solubility of most solids in liquids, including lead(II) carboxylates, increases with temperature.[1] For lead(II) carboxylates, solubility has been observed to increase dramatically above a certain temperature, which is dependent on the solute concentration, chain length, and the specific solvent.[1]

-

Chain Length of the Carboxylate: While this guide focuses on oleate (an 18-carbon chain), it is a general principle that longer fatty acid chains in metal soaps lead to greater solubility in nonpolar organic solvents.[1]

Experimental Protocol for Quantitative Solubility Determination

In the absence of readily available quantitative data, the following detailed experimental protocol, adapted from established methods for determining the solubility of lead salts of fatty acids, can be employed.

Principle

The isothermal equilibrium method is used. A supersaturated solution of this compound in the solvent of interest is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the dissolved this compound in the saturated solution is then determined gravimetrically.

Apparatus

-

Constant temperature bath or thermostat with stirring capabilities.

-

Jacketed reaction vessel or sealed flasks.

-

Magnetic stirrer and stir bars.

-

Analytical balance (accurate to ±0.0001 g).

-

Syringes and syringe filters (chemically resistant to the solvent).

-

Oven for drying glassware and samples.

-

Desiccator.

Reagents

-

High-purity lead(II) oleate.

-

Analytical grade organic solvents (e.g., toluene, benzene, diethyl ether, ethanol).

Procedure

-

Preparation: Ensure all glassware is scrupulously clean and dry. Prepare a sufficient quantity of the chosen organic solvent.

-

Saturation:

-

Place a known volume of the solvent into the reaction vessel.

-

Add an excess amount of this compound to the solvent to create a slurry.

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in the constant temperature bath and begin stirring.

-

-

Equilibration:

-

Allow the mixture to stir at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by analyzing aliquots at different time intervals until the concentration of dissolved this compound remains constant.

-

-

Sample Withdrawal and Analysis:

-

Stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Filter the solution through a syringe filter directly into a pre-weighed, dry flask.

-

Record the exact volume of the filtered solution.

-

-

Gravimetric Determination:

-

Evaporate the solvent from the flask under a gentle stream of inert gas or in a fume hood. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the this compound.

-

Once the solvent is removed, place the flask in an oven at a temperature below the melting point of this compound (approximately 80-100 °C) until a constant weight is achieved.

-

Cool the flask in a desiccator before re-weighing.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Weight of flask with residue - Weight of empty flask) / Volume of aliquot (mL)] x 100

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

References

A Technical Guide to the Thermal Decomposition of Lead Oleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead oleate (B1233923), a metal salt of the fatty acid oleic acid, is a critical precursor in various chemical syntheses, particularly in the fabrication of lead-based nanoparticles for applications in drug delivery, medical imaging, and diagnostics. The controlled thermal decomposition of lead oleate is a fundamental process in these synthetic routes. A thorough understanding of its thermal behavior, decomposition pathways, and the resulting products is paramount for the reproducible and controlled synthesis of nanomaterials with desired properties. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, consolidating available data on its decomposition temperatures, products, and reaction kinetics. It further outlines detailed experimental protocols for its thermal analysis and presents a logical framework for understanding its degradation mechanisms.

Thermal Analysis of this compound

The thermal stability and decomposition profile of this compound are primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss. DSC measures the heat flow associated with thermal transitions, indicating whether a process is endothermic or exothermic.

Thermogravimetric Analysis (TGA)

Table 1: Summary of TGA Data for Oleic Acid and Inferred Data for this compound

| Compound | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Atmosphere | Final Residue (inferred for this compound) |

| Oleic Acid | ~179 | ~289 | >99 | Nitrogen | - |

| This compound (inferred) | 250 - 350 | 350 - 450 | 70 - 80 | Nitrogen | Metallic Lead (Pb) |

| This compound (inferred) | 250 - 350 | 350 - 450 | 65 - 75 | Air | Lead(II) Oxide (PbO) |

Note: Data for this compound is inferred from the behavior of similar long-chain lead carboxylates and the known influence of the atmosphere on the decomposition of lead salts. The final mass loss will depend on the formation of either Pb or PbO.

Differential Scanning Calorimetry (DSC)

DSC analysis of this compound would reveal the energetics of its decomposition. The decomposition of metal carboxylates can involve both endothermic (bond breaking) and exothermic (oxidation) processes.

Table 2: Expected DSC Events for this compound Decomposition

| Temperature Range (°C) | Atmosphere | Expected Thermal Event | Enthalpy Change (ΔH) | Description |

| 250 - 450 | Nitrogen | Endothermic | > 0 | Initial cleavage of the oleate chains and volatilization of organic fragments. |

| 250 - 450 | Air | Exothermic | < 0 | Oxidative decomposition of the organic components and oxidation of initially formed metallic lead to lead oxide. |

Decomposition Products and Mechanisms

The thermal decomposition of this compound involves the breakdown of the oleate chains and the reduction or oxidation of the lead cation, depending on the surrounding atmosphere.

In an inert atmosphere (e.g., Nitrogen) , the decomposition is expected to proceed via a reductive pathway, yielding metallic lead. The organic oleate ligands will fragment into a variety of volatile hydrocarbons, including ketones, alkanes, and alkenes, as well as carbon dioxide and carbon monoxide. A proposed simplified reaction is:

Pb(C₁₈H₃₃O₂)₂(s) → Pb(s) + Volatile Organic Compounds(g) + CO₂(g) + CO(g)

In an oxidizing atmosphere (e.g., Air) , the decomposition will be an oxidative process. The organic components will combust, and the lead will be oxidized to lead(II) oxide (PbO).[1] The overall reaction can be represented as:

Pb(C₁₈H₃₃O₂)₂(s) + O₂(g) → PbO(s) + CO₂(g) + H₂O(g)

The final solid products can be identified using techniques such as X-ray diffraction (XRD) to confirm the crystalline structure of Pb or PbO.

Experimental Protocols

The following are generalized protocols for conducting TGA and DSC analyses on this compound. Instrument-specific parameters may need to be adjusted.

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere and Flow Rate: Set the desired purge gas (e.g., high-purity nitrogen or dry air) at a constant flow rate, typically 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a linear heating rate (e.g., 10°C/min) to a final temperature of at least 600°C to ensure complete decomposition.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss for each decomposition step.

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (e.g., aluminum). Crimp a lid onto the pan.

-

Reference: Use an empty, hermetically sealed DSC pan as a reference.

-

Atmosphere and Flow Rate: Set an inert purge gas (e.g., high-purity nitrogen) or an oxidizing gas (e.g., dry air) at a constant flow rate, typically 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Heat the sample at a linear heating rate (e.g., 10°C/min) to a temperature above its final decomposition point (e.g., 600°C).

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting DSC curve to identify the onset temperatures, peak temperatures, and enthalpies of any endothermic or exothermic events.

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis of this compound.

Proposed Decomposition Pathways

Caption: Proposed decomposition pathways for this compound.

Kinetics of Thermal Decomposition

The kinetics of the thermal decomposition of this compound can be investigated using the data obtained from TGA experiments performed at multiple heating rates. By applying isoconversional methods such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods, the activation energy (Ea) of the decomposition process can be determined as a function of the conversion degree.

For a similar compound, lead(II) decanoate (B1226879), the thermal decomposition was found to be consistent with a diffusion-controlled mechanism.[2] A similar mechanism could be anticipated for this compound due to the structural similarities. The activation energy for the thermal isomerization of oleic acid has been reported to be around 31 kJ/mol, although the decomposition of the lead salt will be a more complex process with a significantly different activation energy.[3]

Conclusion

The thermal decomposition of this compound is a complex process that is highly dependent on the experimental conditions, particularly the atmosphere. In an inert atmosphere, it is expected to decompose to metallic lead and a mixture of volatile organic compounds. In an oxidizing atmosphere, the final solid product is lead(II) oxide. A comprehensive thermal analysis using TGA and DSC is crucial for understanding the decomposition temperatures, mass loss, and energetics of this process. The detailed experimental protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers and professionals working with this compound in the development of advanced materials and drug delivery systems. Further research is warranted to obtain precise quantitative data for the thermal decomposition of pure this compound to refine the understanding of its decomposition kinetics and mechanism.

References

lead oleate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of lead oleate (B1233923). The information is presented to be a valuable resource for professionals engaged in research and development.

Core Chemical and Physical Properties

Lead oleate, also known as lead(II) oleate or lead dioleate, is a metal salt consisting of a lead cation in the +2 oxidation state and two oleate anions. The oleate anion is the conjugate base of oleic acid, a monounsaturated omega-9 fatty acid.

Data Summary

The quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C36H66O4Pb |

| Molecular Weight | 770.11 g/mol [1] |

| Appearance | White powder or waxy solid[1] |

| Melting Point | 80 °C[1] |

| Boiling Point | 360 °C at 760 mmHg[1] |

| Relative Density | 1.25[1] |

| Solubility | Insoluble in water. Soluble in ethanol, benzene, turpentine, ether, and carbon disulfide.[1][2] |

| CAS Number | 1120-46-3[2] |

Chemical Structure and Composition

This compound is an organometallic compound where the lead(II) ion is ionically bonded to the carboxylate groups of two oleate molecules. The long hydrocarbon chains of the oleate ligands impart significant lipophilicity to the molecule.

Caption: Composition of Lead(II) Oleate.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are not extensively detailed in readily available literature, as its primary uses are industrial. However, a general method for its preparation involves the reaction of a soluble lead salt with an oleate salt. For instance, it can be synthesized via the metathesis reaction between sodium oleate and lead nitrate (B79036) in an aqueous solution. The insoluble this compound then precipitates out of the solution and can be collected by filtration.

It is important to note that lead and its compounds are toxic. All handling and experimental procedures involving this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, to prevent inhalation and skin contact.[2] Waste disposal must be carried out in accordance with local, state, and federal regulations for heavy metal waste.

References

An In-depth Technical Guide to the Hazards and Toxicity of Lead Oleate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and does not constitute a comprehensive safety guide. Lead oleate (B1233923) is a hazardous substance and should only be handled by trained professionals in appropriate laboratory settings with all necessary safety precautions in place.

Executive Summary

Lead oleate (Pb(C₁₈H₃₃O₂)₂), the lead salt of oleic acid, is an organometallic compound with uses in various industrial applications. Due to its lead content, it poses significant health and environmental risks. This guide provides a detailed overview of the toxicological profile of this compound, consolidating available data on its hazards, mechanisms of toxicity, and the experimental protocols used for its assessment. The information presented is critical for risk assessment and the development of safe handling procedures in research and drug development settings. While specific quantitative toxicity data for this compound is scarce, this guide extrapolates from data on other lead salts of fatty acids and inorganic lead compounds to provide a thorough toxicological assessment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with the toxicity of the lead cation, which can be absorbed into the body through ingestion, inhalation, and to a lesser extent, dermal contact.[1][2]

GHS Hazard Classification:

Based on data from the European Chemicals Agency (ECHA) and other regulatory bodies for lead compounds of fatty acids, this compound is classified as follows:[3][4]

-

Acute Toxicity: Harmful if swallowed (H302, Category 4), Harmful if inhaled (H332, Category 4).[3][4]

-

Germ Cell Mutagenicity: Suspected of causing genetic defects (H341, Category 2).[3]

-

Carcinogenicity: Suspected of causing cancer (H351, Category 2).[3][4]

-

Reproductive Toxicity: May damage the unborn child; Suspected of damaging fertility (H360Df, Category 1A).[3][4]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure (H373, Category 2).[3]

-

Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects (Acute H400, Chronic H410).[4][5]

Toxicological Data

Quantitative toxicological data for this compound is limited. The following tables summarize available data for lead salts of fatty acids and other relevant lead compounds, which can be used as a proxy for risk assessment.

Table 1: Acute Toxicity Data for Lead Compounds

| Compound Group/Substance | Test Animal | Route of Administration | LD50 (Median Lethal Dose) | Reference(s) |

| Several Lead Compounds | Rat | Dermal | > 2000 mg/kg bw | [1] |

| Lead Compounds (generic) | Human (children) | Oral | PbB levels of 80-100 µg/dL associated with acute encephalopathy | [1][2] |

| Lead Compounds (generic) | Human (children) | Oral | PbB levels ≥ 60 µg/dL associated with acute colic | [1][2] |

PbB: Blood Lead Level

Table 2: Genotoxicity and Carcinogenicity of Lead Compounds

| Endpoint | Assay | Test System | Result | Reference(s) |

| Genotoxicity | In vitro Micronucleus Assay | Mammalian Cells | Positive (Induces micronuclei) | [6] |

| Ames Test | S. typhimurium, E. coli | Generally negative (indirect mutagen) | [7] | |

| Chromosomal Aberrations | In vitro / In vivo | Positive | [7] | |

| Carcinogenicity | IARC Classification | Inorganic Lead Compounds | Group 2A: Probably carcinogenic to humans | [1] |

| NTP Classification | Lead and Lead Compounds | Reasonably anticipated to be human carcinogens | [8] |

IARC: International Agency for Research on Cancer; NTP: National Toxicology Program

Table 3: Reproductive and Developmental Toxicity of Lead Compounds

| Effect | Species | Key Findings | Reference(s) |

| Female Reproductive Toxicity | Human | Infertility, miscarriage, premature delivery, pregnancy-induced hypertension | [9] |

| Male Reproductive Toxicity | Human | Reduced libido, abnormal sperm (motility, count), infertility | [9] |

| Developmental Toxicity | Human | Neurodevelopmental effects in children, even at low exposure levels | [10] |

Table 4: Ecotoxicity of Lead Compounds

| Organism | Test Type | Endpoint | Value | Reference(s) |

| Fish (general) | Acute Toxicity (96h) | LC50 | Varies (e.g., 16 µg/L for Hyalella azteca in chronic tests) | [11][12][13] |

| Aquatic Invertebrates (Daphnia) | Acute Toxicity (48h) | EC50 | Data not specified, but classified as toxic | [13] |

| Algae | Growth Inhibition (72-96h) | EC50 | Data not specified, but classified as toxic | [13] |

LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%

Mechanisms of Toxicity & Signaling Pathways

The toxicity of this compound is driven by the lead ion (Pb²⁺), which exerts its effects through several key mechanisms at the cellular and molecular level.

Disruption of Calcium Signaling

Lead's ionic radius and charge are similar to that of calcium (Ca²⁺), allowing it to interfere with numerous calcium-dependent processes.[14][15] This "ionic mimicry" is a primary driver of lead's neurotoxicity.[10][16]

-

Competition with Calcium: Pb²⁺ competes with Ca²⁺ for binding sites on key signaling proteins such as Protein Kinase C (PKC) and calmodulin.[14][17] This disrupts their normal function in processes like neurotransmitter release and gene expression.[10][16]

-

Alteration of Neurotransmitter Release: Lead interferes with synaptic transmission by blocking voltage-dependent calcium channels, which inhibits the evoked release of neurotransmitters, while simultaneously increasing spontaneous neurotransmitter release.[10][17][18]

Induction of Oxidative Stress

Lead is a potent inducer of oxidative stress, creating an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[7][18][19]

-

Generation of ROS: Lead promotes the generation of free radicals, which can damage cellular components like lipids, proteins, and DNA.[19][20] This occurs in part through the inhibition of δ-aminolevulinic acid dehydratase (ALAD), leading to the accumulation of its substrate, δ-aminolevulinic acid (ALA), which can auto-oxidize and produce ROS.[7][18]

-

Depletion of Antioxidants: Lead depletes the cell's primary antioxidant, glutathione (B108866) (GSH), by binding to its sulfhydryl groups. It also inhibits the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[7][21]

Induction of Apoptosis

Lead exposure can trigger programmed cell death, or apoptosis, in various cell types, including neurons.[22][23][24] This process is mediated by complex signaling pathways involving both intrinsic (mitochondrial) and extrinsic (death receptor) routes.

-

Mitochondrial Pathway: Lead-induced oxidative stress and DNA damage can activate the tumor suppressor protein p53.[22] This leads to an altered balance of the Bcl-2 family of proteins, with an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[22][23] This disrupts the mitochondrial membrane, causing the release of cytochrome c and the subsequent activation of caspase-3, a key executioner of apoptosis.[22][24]

-

NF-κB Pathway: Studies have shown that lead can modulate the NF-κB signaling pathway, which is involved in inflammation and cell survival. Lead exposure can upregulate NF-κB p65, which in turn can influence the expression of apoptosis-related proteins like Survivin, ultimately promoting cell death.[25][26]

Experimental Protocols

The toxicological evaluation of chemicals like this compound relies on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

General Toxicology Testing Workflow

A typical workflow for assessing the toxicity of a new compound involves a tiered approach, starting with acute toxicity and moving towards more specific endpoints like genotoxicity and reproductive toxicity.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure used to assess acute oral toxicity while minimizing animal use.[27][28][29][30][31]

-

Principle: The test substance is administered orally to a group of 3 animals of a single sex at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome (mortality or survival) determines the next step.[27]

-

Procedure:

-

Animal Selection: Healthy, young adult rodents (typically rats), fasted overnight, are used.[32]

-

Dose Administration: The substance is administered in a single dose by gavage.[32]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[32]

-

Stepwise Dosing:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed outcomes at different dose levels. It does not determine a precise LD50.[28]

-

Note: The traditional LD50 test (OECD 401) has been deleted and replaced by alternative methods like OECD 420, 423, and 425 to reduce animal usage.[33][34][35]

Bacterial Reverse Mutation Test - Ames Test (OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.[36][37][38][39][40]

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. The assay measures the ability of a substance to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the essential amino acid and grow on a deficient medium.[38]

-

Procedure:

-

Strains: A set of specific bacterial tester strains is selected to detect different types of mutations (e.g., frameshift, base-pair substitution).[36]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism.[37]

-

Exposure: Bacteria are exposed to various concentrations of the test substance using either the plate incorporation or pre-incubation method.[36]

-

Incubation: Plates are incubated for 48-72 hours.

-

Endpoint: A positive result is a concentration-related increase in the number of revertant colonies compared to the negative control.[37]

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[6][9][41][42][43]

-

Principle: The assay identifies micronuclei, which are small, membrane-bound DNA fragments or whole chromosomes in the cytoplasm of interphase cells that were not incorporated into the main nucleus during cell division.[42]

-

Procedure:

-

Cell Culture: Suitable mammalian cell lines (e.g., human lymphocytes, CHO, TK6) are cultured.[6]

-

Exposure: Cells are exposed to a range of concentrations of the test substance, with and without metabolic activation (S9 mix).[6]

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one division are scored for micronuclei.[42]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Endpoint: The frequency of micronucleated cells is scored using microscopy. A significant, dose-dependent increase in micronucleated cells indicates a positive result.[6]

-

Fish, Acute Toxicity Test (OECD 203)

This test determines the acute lethal toxicity of a substance to fish in freshwater.[3][8][44][45][46]

-

Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period.[3]

-

Procedure:

-

Test Species: Common species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[8][45]

-

Exposure: At least seven fish are used for each test concentration and for the control group. A minimum of five concentrations in a geometric series are tested.[3]

-

Observation: Mortalities and any abnormal clinical signs are recorded at 24, 48, 72, and 96 hours.[3]

-

Endpoint: The median lethal concentration (LC50), the concentration that is lethal to 50% of the test fish, is calculated for each observation period where possible.[8][47][48] A limit test at 100 mg/L can be performed if the substance is expected to have low toxicity.[46]

-

Conclusion

This compound presents a significant toxicological risk profile consistent with other lead compounds. The primary hazards include reproductive and developmental toxicity, suspected carcinogenicity and mutagenicity, and acute toxicity upon ingestion or inhalation. The underlying mechanisms of toxicity are multifaceted, primarily involving the disruption of calcium-mediated signaling, the induction of oxidative stress, and the triggering of apoptotic cell death. Due to the lack of specific quantitative toxicity data for this compound, a precautionary approach is warranted, and risk assessments should be based on the more extensive data available for other lead salts. Strict adherence to safety protocols and engineering controls is mandatory when handling this compound to mitigate exposure risks to both human health and the environment.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. oecd.org [oecd.org]

- 4. ila-reach.org [ila-reach.org]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. criver.com [criver.com]

- 7. Oxidative Stress in Lead and Cadmium Toxicity and Its Amelioration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 9. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of lead neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acute and chronic toxicity of lead in water and diet to the amphipod Hyalella azteca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemsafetypro.com [chemsafetypro.com]

- 14. Lead Calcium Signaling Disruption → Area → Sustainability [esg.sustainability-directory.com]

- 15. Poisoned Water | The Health Impacts of Lead Exposure | PBS LearningMedia [kcts9.pbslearningmedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Lead and Calcium – Lead Poisoning [sites.tufts.edu]

- 18. Pathways – Lead Poisoning [sites.tufts.edu]

- 19. Free Radicals and Oxidative Stress – Lead Poisoning [sites.tufts.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Lead-induced apoptosis in PC 12 cells: involvement of p53, Bcl-2 family and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Basic Apoptotic Mechanisms of Lead Toxicity in Human Leukemia (Hl-60) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Lead exposure induces neuronal apoptosis via NFκB p65/RBBP4/Survivin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]

- 28. researchgate.net [researchgate.net]

- 29. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 30. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 31. oecd.org [oecd.org]

- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 33. oecd.org [oecd.org]

- 34. scribd.com [scribd.com]

- 35. oecd.org [oecd.org]

- 36. nib.si [nib.si]

- 37. creative-bioarray.com [creative-bioarray.com]

- 38. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 39. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 40. scantox.com [scantox.com]

- 41. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 42. oecd.org [oecd.org]

- 43. oecd.org [oecd.org]

- 44. Acute toxicity of injected drugs and substances in fish [protocols.io]

- 45. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 46. eurofins.com.au [eurofins.com.au]

- 47. Use of LC50 in aquatic regulatory toxicology-Disharmony in global harmonization of hazard classification of chemicals | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]

- 48. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

In-Depth Technical Guide to the Safety Data for Lead Oleate

This technical guide provides a comprehensive overview of the safety data for lead oleate (B1233923), intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and toxicological resources to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound.

Chemical Identification and Physical Properties

Lead oleate is the lead salt of oleic acid. It is essential to understand its basic chemical and physical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Lead(II) oleate | PubChem |

| Synonyms | Lead dioleate, Oleic acid lead salt | PubChem |

| CAS Number | 1120-46-3 | ChemicalBook[1] |

| Molecular Formula | C36H66O4Pb | PubChem[2] |

| Molecular Weight | 770.11 g/mol | ChemicalBook[1] |

| Appearance | Waxy, white to yellowish powder or solid | ChemBK[3] |

| Solubility | Insoluble in water. Soluble in ethanol, benzene, ether, and turpentine. | MFA Cameo[4] |

| Boiling Point | 360°C at 760 mmHg | ChemBK[3] |

| Flash Point | 270.1°C | ChemBK[3] |

| Vapor Pressure | 3.7E-06 mmHg at 25°C | ChemBK[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Its toxicity is primarily attributed to the presence of lead, a heavy metal with well-documented adverse health effects.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Reproductive Toxicity | Category 1A | H360: May damage fertility or the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Source: PubChem[2]

Toxicological Data

The toxicity of this compound has been evaluated through various studies, although specific data for this compound can be limited. The data presented below is a combination of specific values for this compound and general information for lead compounds.

Table 3: Summary of Toxicological Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 8000 mg/kg | ChemBK[3] |

| LD50 | Guinea Pig | Oral | 8000 mg/kg | ChemBK[3] |

| Carcinogenicity | Human | - | Reasonably anticipated to be a human carcinogen (as a lead compound) | National Toxicology Program |

| Reproductive Toxicity | Human | - | Known to cause reproductive and developmental effects (as a lead compound) | Multiple sources |

Experimental Protocols

The GHS classifications are based on data from specific types of experiments, generally following internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 401, adapted)

The LD50 value for this compound would be determined using a protocol similar to the now-replaced OECD Guideline 401.[2][5]

-

Principle: The test substance is administered in a single high dose or in graduated doses to groups of fasted experimental animals. Observations of effects and mortality are made over a period of 14 days.[2]

-

Test Animals: Healthy, young adult rodents (e.g., mice or rats) are used.[2]

-

Procedure:

-

Animals are fasted overnight before dosing.[2]

-

The test substance is administered by oral gavage.

-

Animals are observed for signs of toxicity and mortality at least once daily for 14 days.

-

Body weight is recorded weekly.

-

At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

-

-

Data Analysis: The LD50 is calculated using a statistical method, such as probit analysis.

Carcinogenicity (OECD Guideline 451)

The classification of this compound as a suspected carcinogen is based on studies of other lead compounds, which would follow a protocol like OECD Guideline 451.[1][6][7]

-

Principle: The test substance is administered daily in graduated doses to groups of animals for a major portion of their lifespan to observe the development of neoplastic lesions.[6][7]

-

Test Animals: Typically rats or mice, with at least 50 animals of each sex per dose group.[7][8]

-

Procedure:

-

The substance is administered, usually orally (in the diet or by gavage), for 18-24 months.[7]

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.

-

A complete histopathological examination is performed on all animals.

-

-

Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Reproductive Toxicity (OECD Guideline 414)

The classification for reproductive toxicity is based on evidence from other lead compounds, with studies following protocols similar to OECD Guideline 414 (Prenatal Developmental Toxicity Study).[3][9][10]

-

Principle: The test substance is administered to pregnant female animals during the period of organogenesis to assess its effects on the developing fetus.[9][11]

-

Test Animals: Pregnant rodents (usually rats) or non-rodents (rabbits).[9]

-

Procedure:

-

The substance is administered daily from implantation to the day before cesarean section.[9]

-

Maternal animals are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

-

Just before term, the dams are euthanized, and the uterine contents are examined.

-

Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

-

Data Analysis: The incidence of malformations and other developmental effects in the treated groups is compared to the control group.

Germ Cell Mutagenicity (OECD Guideline 474)

The "suspected of causing genetic defects" classification is likely based on in vivo mutagenicity tests for lead compounds, such as the Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474).[4][12][13][14]

-

Principle: This test identifies substances that cause cytogenetic damage resulting in the formation of micronuclei in erythrocytes.[4][12]

-

Test Animals: Usually rodents (mice or rats).[12]

-

Procedure:

-

The test substance is administered to the animals, typically in one or two doses.[12]

-

Bone marrow or peripheral blood is collected at appropriate time points after exposure.

-

The cells are stained, and immature erythrocytes are analyzed for the presence of micronuclei.

-

-

Data Analysis: The frequency of micronucleated cells in the treated groups is compared to the control group.

Safe Handling and Emergency Procedures

Due to the significant health hazards of this compound, strict safety protocols must be followed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following workflow provides a general guideline.

Caption: PPE selection workflow for handling this compound.

Spill Response

In the event of a spill, a clear and systematic procedure should be followed to ensure safety and minimize environmental contamination.

Caption: General spill response procedure for this compound.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: All waste, including contaminated PPE and cleanup materials, must be collected in sealed, labeled containers and disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

This guide is intended to provide detailed safety information for trained professionals. Always consult the most current Safety Data Sheet from your supplier and follow all institutional safety protocols when handling this compound.

References

- 1. policycommons.net [policycommons.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]